D,L-7-Aza-3-indolylglycine

Übersicht

Beschreibung

D,L-7-Aza-3-indolylglycine is a synthetic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . . This compound is primarily used in research settings and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D,L-7-Aza-3-indolylglycine typically involves the reaction of 7-azaindole with glycine under specific conditions. The reaction is carried out in an aqueous sodium hydroxide solution, and the product is purified through crystallization . The compound is stored at -20°C to maintain its stability .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk and purified to meet research-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

D,L-7-Aza-3-indolylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Modulators of Biological Activity

D,L-7-Aza-3-indolylglycine has been investigated for its role as a modulator of biological activity, particularly in the context of peptide analogs. For instance, azapeptide derivatives of growth hormone-releasing peptide (GHRP) have shown selective modulation of the CD36 receptor, which is involved in macrophage-driven inflammation. These azapeptides have demonstrated cardioprotective effects and the ability to mitigate atherosclerosis in murine models, highlighting their therapeutic potential against cardiovascular diseases .

1.2. Synthesis of Non-Canonical Amino Acids

The compound serves as a precursor for synthesizing non-canonical amino acids and related peptides. Researchers have developed methods to incorporate this compound into peptide chains using organic reactions such as ring-closing metathesis and asymmetric Friedel–Crafts reactions. These approaches enhance the diversity of peptide libraries that can be screened for novel drug candidates .

Biochemical Research

2.1. Mechanistic Studies

this compound has been utilized in mechanistic studies to understand the interactions between peptides and their receptors. The incorporation of aza-residues into peptide sequences allows for the exploration of structure-activity relationships, providing insights into how modifications can enhance binding affinity and selectivity .

2.2. Fluorescent Probes

The compound has potential applications as a fluorescent probe in biochemical assays. The introduction of aza-indole derivatives can impart intrinsic fluorescence to proteins, facilitating real-time monitoring of biological processes without the need for additional labeling agents .

Agricultural Applications

3.1. Herbicidal Properties

Recent studies have evaluated the phytotoxic effects of 3-indolylglycine derivatives, including this compound, on plant growth. These compounds have been found to interfere with germination and root development, suggesting their potential use as natural herbicides . This application is particularly relevant in developing eco-friendly agricultural practices.

Synthesis Techniques

The synthesis of this compound and its derivatives often involves advanced organic chemistry techniques:

| Synthesis Method | Description | Yield |

|---|---|---|

| Organocatalyzed Reactions | Utilizes small organic molecules as catalysts for asymmetric synthesis | 54% - 85% |

| Friedel-Crafts Alkylation | A method for synthesizing indolylglycine derivatives through electrophilic substitution | Variable (specific to conditions) |

| Ring-closing Metathesis | A technique for forming cyclic structures from linear precursors | High yields reported |

Case Studies

Case Study 1: Cardiovascular Modulation

In a study involving azapeptide analogs of GHRP-6, researchers demonstrated that these compounds could significantly reduce inflammatory responses in macrophages, leading to decreased nitric oxide production and pro-inflammatory cytokine release . This highlights the therapeutic potential of this compound derivatives in treating cardiovascular conditions.

Case Study 2: Herbicidal Activity

A recent investigation into the herbicidal properties of 3-indolylglycine derivatives revealed that these compounds effectively inhibited seed germination and root growth in various plant species, indicating their potential utility as natural herbicides in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of D,L-7-Aza-3-indolylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also influence signaling pathways by altering the expression of certain genes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride: A derivative of this compound with a methyl ester group and hydrochloride salt.

α-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid: Another name for this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it valuable in research and industrial applications.

Biologische Aktivität

D,L-7-Aza-3-indolylglycine is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. The compound, with the molecular formula and a molecular weight of 191.19 g/mol, is primarily studied for its interactions with various biological pathways and biomolecules.

The synthesis of this compound typically involves the reaction of 7-azaindole with glycine. This reaction can be performed under specific conditions, such as in an aqueous sodium hydroxide solution, followed by purification through crystallization. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its functional groups and enhance its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity and influence various cellular processes such as signal transduction and gene expression. For instance, the compound has been shown to act as a ligand that binds to certain proteins, potentially affecting metabolic pathways.

Biological Applications

This compound has been investigated for several biological applications:

- Proteomics Research : It is utilized in studies aimed at understanding protein structures and functions, contributing to advancements in proteomics.

- Therapeutic Potential : Ongoing research is exploring its potential use in drug development for various diseases, including cancer and neurodegenerative disorders.

- Inflammation Modulation : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting that this compound may have similar properties .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Antiviral Activity : Research has indicated that derivatives of 7-azaindole compounds exhibit antiviral properties against RNA viruses like SARS-CoV-2 and respiratory syncytial virus (RSV). These findings suggest that this compound may also possess similar antiviral capabilities .

- Cardiovascular Effects : Azapeptide analogues related to this compound have been shown to have cardioprotective effects in murine models, indicating a potential role in managing cardiovascular diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 7-Azaindole | Precursor | Used in synthesis; potential therapeutic effects |

| Indolylglycine Derivatives | Structural analogs | Various biological activities; inflammation modulation |

| Glycine Esters | Functional analogs | Similar reactions; different reactivity profiles |

This table illustrates the relationships between this compound and other compounds within its class, highlighting its unique interactions due to its specific structure.

Eigenschaften

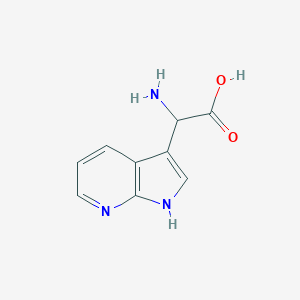

IUPAC Name |

2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOJSANZQPPJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421053 | |

| Record name | Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052209-51-4 | |

| Record name | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052209-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.